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molecular formula C10H11Br2NO2 B8481855 Ethyl 3-(3,5-dibromopyridin-4-yl)propanoate

Ethyl 3-(3,5-dibromopyridin-4-yl)propanoate

Cat. No. B8481855
M. Wt: 337.01 g/mol
InChI Key: GBLULCUMQRJSEO-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

A solution of 3,5-dibromo-4-methylpyridine (20 g, 0.08 mol) in THF (50 mL) was added over a period of 1 hour to a solution of LDA (0.088 mol) [generated from N,N-diisopropylamine (8.9 g, 0.088 mol) and n-butyllithium (35 mL, 0.088 mol, 2.5 M in hexane) in 400 mL THF] at −78° C. The resulting dark red solution was stirred at −78° C. for 30 min before ethylbromoacetate (33.4 g, 0.2 mol) in THF (50 mL) was added over a period of 30 min. The reaction mixture was stirred for an additional 2.5 hour at −78° C. before 10% AcOH was added (resulting in a pH=4-5). The reaction mixture was then allowed to warm up to room temperature. After evaporation of the solvents, the residue was poured into satd. aq. NaHCO3 solution and extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography to afford the title compound (9 g, 33.5%) as a yellow solid. MS: 337.7 (M+H+, 2Br).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
33.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8].[Li+].CC([N-]C(C)C)C.[CH2:18]([O:20][C:21](=[O:24])[CH2:22]Br)[CH3:19].CC(O)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[CH2:8][CH2:22][C:21]([O:20][CH2:18][CH3:19])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C)Br
Name
Quantity
35 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added (
CUSTOM
Type
CUSTOM
Details
resulting in a pH=4-5)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
ADDITION
Type
ADDITION
Details
the residue was poured into satd
EXTRACTION
Type
EXTRACTION
Details
aq. NaHCO3 solution and extracted with EtOAc (100 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1CCC(=O)OCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 33.5%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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